molecular formula C10H20N2O B1457926 (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine CAS No. 1187931-31-2

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Cat. No. B1457926
M. Wt: 184.28 g/mol
InChI Key: WMSMHECRTQDPAK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “tetrahydro-pyran-4-YL” part refers to a tetrahydropyran, a type of ether that is a common protecting group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperazine and tetrahydropyran rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Piperazine rings can participate in various chemical reactions, often acting as a linker between other functional groups . Tetrahydropyranyl ethers are commonly used as protecting groups in organic synthesis and can be removed via acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyrans are typically colorless liquids , while piperazines are solid at room temperature .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound 4-Aminomethyltetrahydropyran is used in the synthesis of various organic compounds .
  • Scientific Field: Medicinal Chemistry

    • Application : A compound called (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
  • Scientific Field: Biochemistry
    • Application : THP rings are important motifs in natural products and medicinal chemistry programs .
  • Scientific Field: Organic Synthesis

    • Application : 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
  • Scientific Field: Medicinal Chemistry

    • Application : (Tetrahydro-pyran-4-yl)-hydrazine hydrochloride is a compound that might have potential applications in medicinal chemistry .
  • Scientific Field: Organic Chemistry

    • Application : Tetrahydropyran-4-yl-carboxylic acid is another compound that might have potential applications in organic chemistry .

Safety And Hazards

As with any chemical compound, handling “(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” would require appropriate safety precautions. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the prevalence of piperazine and tetrahydropyran structures in active compounds and pharmaceuticals, it’s possible that “(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” could have interesting biological activity .

properties

IUPAC Name

(3S)-3-methyl-1-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSMHECRTQDPAK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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